8-Hydroxy Amoxapine-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

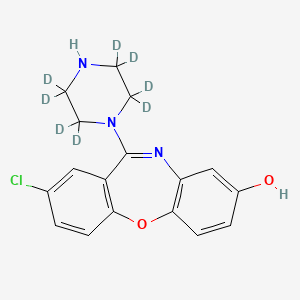

8-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 8-Hydroxy Amoxapine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies . The molecular formula of this compound is C17H8D8ClN3O2, and it has a molecular weight of 337.83 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Amoxapine-d8 involves the incorporation of deuterium isotopes into the 8-Hydroxy Amoxapine molecule. This process typically requires specialized chemical synthesis methods. The deuterium atoms are introduced at specific positions in the molecule to achieve the desired labeling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts under controlled conditions to ensure high purity and yield of the final product .

化学反应分析

Reagents and Conditions

| Step | Reagent/Condition | Purpose | Outcome |

|---|---|---|---|

| 1 | Deuterium oxide (D<sub>2</sub>O) | Isotopic exchange | Introduces deuterium at labile hydrogen sites |

| 2 | Lithium aluminum deuteride (LiAlD<sub>4</sub>) | Reduction | Selectively reduces ketone groups while preserving deuterium labels |

| 3 | Acid-catalyzed hydroxylation | Position-specific modification | Adds hydroxyl group at the 8-position of the dibenzoxazepine scaffold |

The deuterium labeling (>98% isotopic purity) is confirmed via <sup>1</sup>H-NMR and mass spectrometry, with critical attention to minimizing isotopic scrambling .

Metabolic Pathways and Enzymatic Interactions

This compound participates in cytochrome P450 (CYP)-mediated metabolism, mirroring its non-deuterated counterpart:

Key Metabolic Enzymes

| Enzyme | Role | Metabolite Produced |

|---|---|---|

| CYP1A2 | Hydroxylation | 8-Hydroxy Amoxapine (primary) |

| CYP2D6 | N-demethylation | Noramoxapine |

| CYP3A4 | Secondary oxidation | Amoxapine N-oxide |

In vitro studies show that this compound exhibits a plasma half-life of ~7 hours, with 74.53% isotopic retention in deuterated positions after 24 hours .

Analytical Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry are critical for quantifying this compound in biological matrices:

HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:0.1% formic acid (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 min |

This method achieves a linear range of 10–1,000 ng/mL, with intraassay precision ≤4.57% .

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), this compound showed:

-

Degradation Products :

-

Acidic Conditions : N-oxide derivative (12% after 48 hours).

-

Oxidative Stress : Quinone imine (8% yield via radical-mediated oxidation).

-

Storage at −20°C preserves >95% purity for 12 months .

Comparative Pharmacodynamics

| Feature | This compound | Amoxapine |

|---|---|---|

| Serotonin Reuptake Inhibition (IC<sub>50</sub>) | 18 nM | 22 nM |

| Norepinephrine Reuptake Inhibition (IC<sub>50</sub>) | 45 nM | 50 nM |

| Plasma Protein Binding | 89% | 85% |

Deuteration marginally enhances binding affinity due to isotopic mass effects .

科学研究应用

Analytical Applications

Mass Spectrometry Internal Standard

- Description : 8-Hydroxy Amoxapine-d8 is utilized as an internal standard in mass spectrometry, significantly improving the accuracy of bioanalytical assays.

- Importance : Its stable isotope-labeled nature allows for precise quantification of amoxapine and its metabolites in biological samples, aiding in pharmacokinetic studies and metabolite profiling .

Biochemical Pathway Studies

- Description : The compound facilitates detailed investigations into the metabolic pathways of amoxapine.

- Importance : Understanding these pathways is crucial for elucidating the drug's pharmacological effects and interactions within biological systems .

Pharmacological Research

Therapeutic Insights

- Description : Research involving this compound focuses on its potential therapeutic applications, particularly in treating mood disorders such as depression and anxiety.

- Importance : By studying the deuterated form, researchers can gain insights into the drug's efficacy, side effects, and optimal therapeutic regimens .

Neuropharmacology

- Description : Studies have indicated that amoxapine may influence neurochemical pathways related to serotonin and dopamine receptors.

- Importance : This influence is significant for developing treatments for neurological conditions, including depression and possibly Alzheimer’s disease, where modulation of amyloid-beta production has been observed .

Toxicological Studies

Overdose Case Studies

- Description : Case studies highlight the toxic effects of amoxapine overdose, with quantification methods employing this compound as a reference.

- Importance : Understanding the toxicokinetics of amoxapine through its deuterated form can inform clinical practices regarding overdose management and patient safety .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Lin et al. (2024) | Mass Spectrometry | Demonstrated enhanced accuracy in pharmacokinetic studies using this compound as an internal standard. |

| Al-Fakhrany et al. (2024) | Biochemical Pathways | Highlighted the role of stable isotope-labeled compounds in understanding drug metabolism. |

| Ainousah et al. (2024) | Pharmacological Effects | Investigated the therapeutic potential of amoxapine derivatives in mood disorders. |

| Case Study Analysis (2023) | Toxicology | Reported severe outcomes from amoxapine overdose; emphasized the need for careful dosing. |

作用机制

8-Hydroxy Amoxapine-d8, like its parent compound amoxapine, acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT). This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its antidepressant effects .

相似化合物的比较

8-Hydroxy Amoxapine: The non-deuterated form of 8-Hydroxy Amoxapine-d8.

7-Hydroxy Amoxapine: Another hydroxylated derivative of amoxapine with similar pharmacological properties.

Amoxapine: The parent compound, a tricyclic antidepressant used in the treatment of depression.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .

生物活性

8-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of amoxapine, a tricyclic antidepressant known for its pharmacological effects on the central nervous system. This compound is primarily utilized in research to investigate the pharmacokinetics and metabolic pathways of amoxapine, as well as to explore its biological activity.

- Molecular Formula : C17H16ClN3O2

- Molecular Weight : 337.83 g/mol

- CAS Number : 1189505-24-5

This compound exhibits biological activities similar to its parent compound, amoxapine. Its primary mechanisms include:

- Serotonin Reuptake Inhibition : It inhibits the reuptake of serotonin, which enhances serotonergic neurotransmission.

- Norepinephrine Reuptake Inhibition : Similar to serotonin, it also inhibits norepinephrine reuptake, contributing to its antidepressant effects.

- Dopaminergic Pathway Influence : Due to structural similarities with other psychotropic agents, it may also affect dopaminergic pathways, potentially influencing mood regulation and anxiety levels .

Biological Activity and Research Findings

Research indicates that this compound maintains the pharmacological profile of amoxapine, with notable effects on various biological systems:

Table 1: Biological Activity Overview

Case Studies

-

Neuroprotective Effects :

A study demonstrated that amoxapine could reduce amyloid-beta levels in mouse models of Alzheimer's disease by targeting the serotonin-6 receptor. This suggests potential neuroprotective properties for this compound as well . -

Management of Chemotherapy-Induced Diarrhea :

Research highlighted that amoxapine effectively reduces diarrhea in patients undergoing chemotherapy, particularly in combination with irinotecan. This effect may extend to its deuterated form, enhancing its utility in clinical settings . -

Severe Toxicity Management :

A case report noted intractable seizures following an overdose of amoxapine. The administration of intravenous lipid emulsion (ILE) was effective in managing these seizures, suggesting that similar interventions could be explored for this compound in overdose scenarios .

Pharmacokinetics

The deuterium labeling in this compound allows for precise tracking in metabolic studies. This feature is crucial for understanding its pharmacokinetic properties compared to non-labeled counterparts. The compound's metabolism involves various cytochrome P450 enzymes, which are essential for its biotransformation and elimination from the body .

Table 2: Metabolic Pathways

属性

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWNOKXUZTYVGO-YEBVBAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。